molecular formula C24H48O4 B1516117 Oleth-3

Oleth-3

Cat. No.: B1516117
M. Wt: 400.6 g/mol
InChI Key: KGULFLCOPRYBEV-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oleth-3 is a chemical compound with the molecular formula C20H40O4. It is also known by its systematic name, this compound. This compound is characterized by its long hydrophobic tail and hydrophilic head, making it a surfactant. Surfactants are compounds that lower the surface tension between two substances, such as between a liquid and a gas or between a liquid and a solid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oleth-3 typically involves the reaction of oleyl alcohol with ethylene oxide. The process can be summarized as follows:

    Starting Material: Oleyl alcohol (Z)-9-octadecen-1-ol.

    Reaction with Ethylene Oxide: Oleyl alcohol is reacted with ethylene oxide in the presence of a catalyst, such as potassium hydroxide (KOH), to form the desired product. The reaction is typically carried out at elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where oleyl alcohol and ethylene oxide are continuously fed into the reactor. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Oleth-3 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted ethers or esters, depending on the nucleophile used.

Scientific Research Applications

Oleth-3 has several scientific research applications:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture and molecular biology as a detergent to lyse cells and solubilize proteins.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of cosmetics, personal care products, and cleaning agents due to its surfactant properties.

Mechanism of Action

The mechanism of action of Oleth-3 is primarily based on its surfactant properties. The compound reduces surface tension, allowing it to interact with and solubilize hydrophobic substances in aqueous environments. This property is particularly useful in applications such as emulsification, where it helps to stabilize mixtures of oil and water.

Comparison with Similar Compounds

Similar Compounds

    Octaethylene glycol: Similar in structure but lacks the long hydrophobic tail.

    Triethylene glycol monomethyl ether: Contains a shorter hydrophobic tail and different functional groups.

    Polyethylene glycol (PEG): A polymer with varying chain lengths, used in similar applications but with different properties.

Uniqueness

Oleth-3 is unique due to its specific combination of a long hydrophobic tail and a hydrophilic head, making it particularly effective as a surfactant. Its structure allows it to interact with both hydrophobic and hydrophilic substances, making it versatile in various applications.

Properties

Molecular Formula

C24H48O4

Molecular Weight

400.6 g/mol

IUPAC Name

2-[2-[2-[(Z)-octadec-9-enoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C24H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-26-21-23-28-24-22-27-20-18-25/h9-10,25H,2-8,11-24H2,1H3/b10-9-

InChI Key

KGULFLCOPRYBEV-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOCCOCCOCCO

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCCOCCOCCO

Origin of Product

United States

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